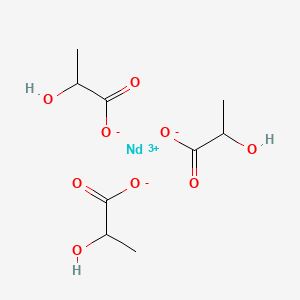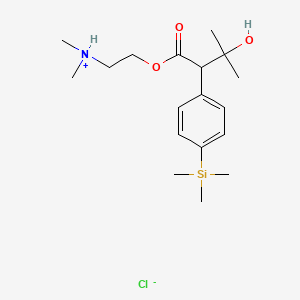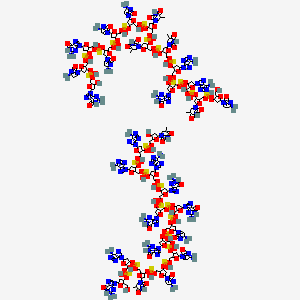![molecular formula C9H7F3N4O B13736002 (5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine is a chemical compound with the molecular formula C9H7F3N4O. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzo[d]oxazole ring, and a guanidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine typically involves the reaction of 5-(trifluoromethyl)benzo[d]oxazole with guanidine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 5-(Trifluoromethyl)benzo[d]oxazole and guanidine.
Solvent: DMF or DMSO.
Reaction Conditions: Heating at elevated temperatures (e.g., 100-150°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
科学的研究の応用
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The guanidine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This dual functionality makes the compound a versatile tool in biochemical and pharmacological studies .
類似化合物との比較
Similar Compounds
- **5-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanamine
- **3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
- **5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
Uniqueness
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine stands out due to its unique combination of a trifluoromethyl group and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C9H7F3N4O |
|---|---|
分子量 |
244.17 g/mol |
IUPAC名 |
2-[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]guanidine |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)4-1-2-6-5(3-4)15-8(17-6)16-7(13)14/h1-3H,(H4,13,14,15,16) |
InChIキー |
YYXKYGZSUOETOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
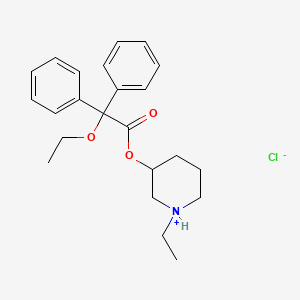
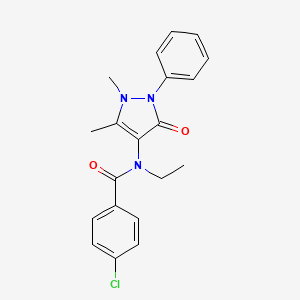
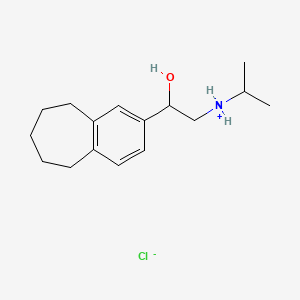
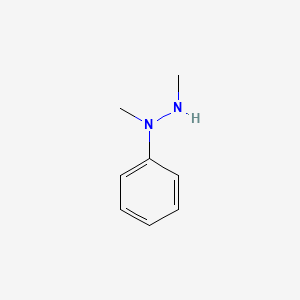

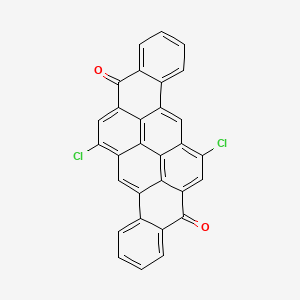
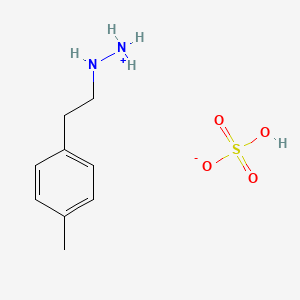
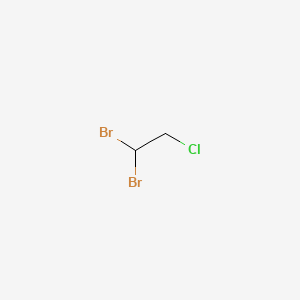
![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)
